20R-Ginsenoside Rg2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

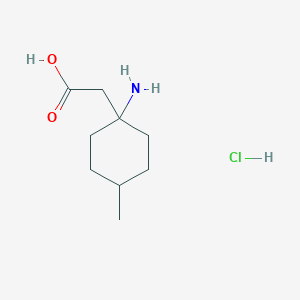

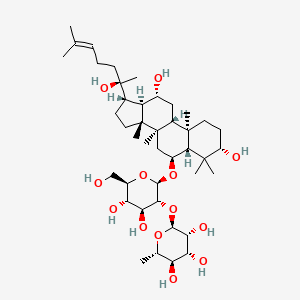

20®-Ginsenoside Rg2 is a compound found in natural sources such as the roots, rhizomes, and stem-leaves of Panax ginseng . It possesses potent bioactivities and exhibits stereoselective inhibitory effects of varying degrees on the ten UGT isoenzymes . It also has a role in inhibiting hepatic glucose production in HepG2 cells .

Synthesis Analysis

Ginsenoside Re was thoroughly converted into 20(S/R)-Rg2 and their 25-OH derivatives 20(S/R)-Rf2 using Cordyceps sinensis in an optimized medium composed of 20 g L −1 glucose, 5 g L −1 ammonium sulfate, and 1 mM FeCl 3 .Molecular Structure Analysis

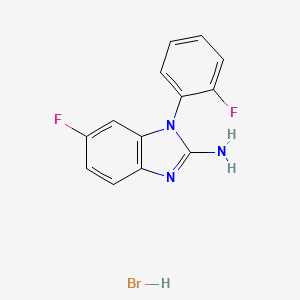

The molecular formula of 20®-Ginsenoside Rg2 is C42H72O13 . The molecular weight is 785.0 g/mol .Chemical Reactions Analysis

On the large scale isolation of ginsenosides, trace amount of ginsenoside-Rg2 was isolated as crystals. Three compounds, A, B, and C, were isolated from the reaction mixture on hydrolysis of ginsenoside-Rb1, Rb2, and Rc with 50% acetic acid. A was 20R-prosapogenin and it was identical with Rg3 .Physical And Chemical Properties Analysis

The isolated ginsenosides showed 100% purity when determined by the three HPLC systems. Also, the water content was found to be 0.534% for (20S)-Rg3 and 0.920% for (20R)-Rg3, meaning that the net mass balances for (20S)-Rg3 and (20R)-Rg3 were 99.466% and 99.080%, respectively .Scientific Research Applications

Neurological Disorders Treatment

Ginsenoside Rg2 has shown strong pharmacological activities in the nervous system. It has protective effects on nerve cells, improves resistance to neuronal injury, modulates neural activity, and resists cerebral ischemia/reperfusion injury . It also improves brain damage after eclampsia hemorrhage, memory, and cognitive deficits, and is used in the treatment of Alzheimer’s disease (AD) and vascular dementia . Furthermore, it alleviates anxiety, pain, and inhibits ionic-like behavior .

Alzheimer’s Disease Management

Ginsenosides Rg1 and Rg2 have been found to activate autophagy and attenuate oxidative stress in neuroblastoma cells overexpressing Aβ (1-42), a key hallmark of Alzheimer’s disease . They upregulate autophagy in neuronal cells, demonstrated by increased levels of LC3II and Beclin-1 proteins and decreased amounts of p62 . They also reduce oxidative stress sources and macromolecule oxidation, promoting NRF2 nuclear translocation and the expression of antioxidant enzymes .

Anti-Oxidative and Anti-Inflammatory Effects

Recent studies have shown that 20 (S)-ginsenoside Rg2 can block calcium channels and displays activity against free radicals . It protects cardiomyocytes from H2O2-induced injury by increasing the intracellular levels of antioxidants, reducing ROS production, and subsequent apoptosis .

Inhibition of NF-κB Signal Pathway

Studies have shown that (20S) G-Rh2 can inhibit the NF-κB signal pathway , which plays a crucial role in immune and inflammatory responses, making it a potential therapeutic target for various diseases.

Inhibition of Cell Growth and Metastasis

(20S) G-Rh2 has been found to inhibit cell growth and metastasis , suggesting its potential use in cancer treatment.

Activation of Apoptosis in Tumor Cells

(20S) G-Rh2 can activate both intrinsic (mitochondria-mediated) and extrinsic (death receptor-related) apoptosis in a series of tumor cells , indicating its potential as an anti-cancer agent.

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBCLJAHARWNLA-RPNKVCLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20R-Ginsenoside Rg2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)